Cas no 26413-69-4 (1H-Pyrrolo[3,4-c]pyridine-1,3,4(2H,5H)-trione,6-methyl-)

1H-Pyrrolo[3,4-c]pyridine-1,3,4(2H,5H)-trione,6-methyl- structure
26413-69-4 structure
Product Name:1H-Pyrrolo[3,4-c]pyridine-1,3,4(2H,5H)-trione,6-methyl-
CAS No:26413-69-4
MF:C8H6N2O3
MW:178.14484167099
CID:258159
PubChem ID:279315
Update Time:2025-04-19

1H-Pyrrolo[3,4-c]pyridine-1,3,4(2H,5H)-trione,6-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[3,4-c]pyridine-1,3,4(2H,5H)-trione,6-methyl-
    • 6-methyl-5H-pyrrolo[3,4-c]pyridine-1,3,4-trione
    • 1,2-Dihydro-6-methyl-2-oxocinchomeronimid
    • 2-Oxo-6-methyl-1H-pyridin-dicarbonsaeure-(3,4)-imid
    • 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione
    • 4-Hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
    • 6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3,4(2H,5H)trione
    • 6-Methyl-1H-pyrrolo[3,4-c]pyridine-1,3,4(2H,5H)-trione
    • AC1L5PY7
    • AC1Q6J3O
    • AR-1H2129
    • CTK4F7846
    • NSC129783
    • SureCN8499819
    • 6-METHYL-1H-PYRROLO(3,4-C)PYRIDINE-1,3,4(2H,5H)-TRIONE
    • 1H-PYRROLO(3,4-C)PYRIDINE-1,3,4(2H,5H)-TRIONE, 6-METHYL-
    • 26413-69-4
    • EU-0019036
    • SR-01000529779
    • DTXSID40181009
    • 3,4-PYRIDINEDICARBOXIMIDE, 2-HYDROXY-6-METHYL-
    • SCHEMBL8499819
    • NSC-129783
    • 1H-Pyrrolo[3,4-c]pyridine-1,3,4(2H,5H)-trione, 6-methyl-
    • UNII-JF7Q9Y6R0Z
    • 4-hydroxy-6-methylpyrrolo[3,4-c]pyridine-1,3-dione
    • SR-01000529779-1
    • JF7Q9Y6R0Z
    • ORJIXWFJTHGCBY-UHFFFAOYSA-N
    • 3,4-PYRIDINEDICARBOXIMIDE, 1,2-DIHYDRO-6-METHYL-2-OXO-
    • 6-Methyl-1H-pyrrolo[3,4-c]pyridine-1,3,4(2H,5H)-trione #
    • NSC 129783
    • 4-hydroxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione
    • AKOS001743757
    • Inchi: 1S/C8H6N2O3/c1-3-2-4-5(7(12)9-3)8(13)10-6(4)11/h2H,1H3,(H,9,12)(H,10,11,13)
    • InChI Key: ORJIXWFJTHGCBY-UHFFFAOYSA-N
    • SMILES: O=C1C2C(NC(C=2C=C(C)N1)=O)=O

Computed Properties

  • Exact Mass: 178.03788
  • Monoisotopic Mass: 178.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • Density: 1.52
  • Boiling Point: 490.4°C at 760 mmHg
  • Flash Point: 240.9°C
  • Refractive Index: 1.634
  • PSA: 75.27
  • LogP: -0.67720
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD